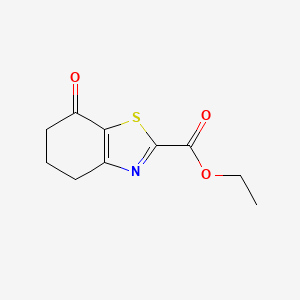

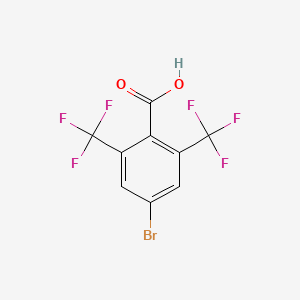

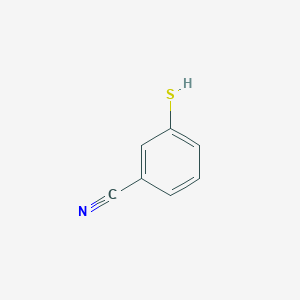

![molecular formula C17H18O2 B1283115 4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 84392-26-7](/img/structure/B1283115.png)

4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid

Descripción general

Descripción

4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid is a chemical compound that is part of a broader class of biphenyl carboxylic acids. These compounds are characterized by a biphenyl structure where two benzene rings are connected by a single bond, and one of the rings is substituted with a tert-butyl group and a carboxylic acid group. The tert-butyl group is a bulky alkyl substituent that can influence the physical and chemical properties of the molecule, including its reactivity and crystalline structure.

Synthesis Analysis

The synthesis of related compounds often involves the formation of key intermediates that are further functionalized to obtain the desired product. For instance, the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a compound with a similar tert-butyl substitution, was achieved through a condensation reaction followed by cyclodehydration and hydrolysis . Another example is the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, which was prepared from L-alanine and involved multiple steps including resolution and dipeptide synthesis . These methods highlight the complexity and multi-step nature of synthesizing tert-butyl-substituted carboxylic acids.

Molecular Structure Analysis

The molecular structure of compounds with tert-butyl groups and carboxylic acid functionalities can be quite intricate. For example, (4-tert-Butylphenyl)acetic acid has a carboxylic acid group that is almost perpendicular to the benzene ring, and the tert-butyl unit is disordered over two sites . This suggests that the tert-butyl group can introduce steric hindrance, affecting the overall molecular conformation.

Chemical Reactions Analysis

Compounds with tert-butyl groups can participate in various chemical reactions. Lithiated tert-butyl cyclopropanecarboxylates, for example, react with different electrophiles to yield α-substituted esters, which can be further processed to carboxylic acids or reduced to alcohols . The presence of the tert-butyl group can influence the reactivity and selectivity of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-substituted carboxylic acids are influenced by the presence of the bulky tert-butyl group. This group can affect the boiling point, solubility, and crystalline structure of the compound. For instance, the crystal structure of (4-tert-Butylphenyl)acetic acid is stabilized by hydrogen bonding and the tert-butyl group contributes to the disorder in the crystal lattice . Similarly, the tert-butyl group in 4-(tert-Butyl)-4-nitro-1,1-biphenyl affects the molecule's reactivity and electronic properties, as indicated by the HOMO-LUMO energy gap .

Aplicaciones Científicas De Investigación

-

Scientific Field: Organic Chemistry

- Application : Generation of 1,2-di(lithiomethyl)benzene .

- Method : This compound is used in the generation of 1,2-di(lithiomethyl)benzene . It is found to accept electrons from Li metal to give a radical anion which is highly effective in the conversion of alkyl halides to alkyllithiums .

- Results : The compound is used in the production of homoallylic amine derivatives .

-

Scientific Field: Organic Photovoltaic Materials

- Application : Production of organic photovoltaic materials .

- Method : The compound tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate was obtained by Suzuki cross-coupling reaction of tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) .

- Results : The structure of newly synthesized compounds was established by means of elemental analysis, high resolution mass-spectrometry, 1 H, 13 C-NMR, IR and UV spectroscopy and mass-spectrometry .

-

Scientific Field: Agrochemicals and Pharmaceuticals

-

Scientific Field: Fragrances

-

Scientific Field: Rubber Industry

-

Scientific Field: Polymer Industry

-

Scientific Field: Epoxy Resins Production

-

Scientific Field: Polycarbonate Resins Production

-

Scientific Field: Phenolic Resins Production

- Application : Production of para tertiary butylphenol formaldehyde resin .

- Method : The compound 4-tert-Butylphenol is used in the production of para tertiary butylphenol formaldehyde resin .

- Results : This compound is used as a key ingredient in various formaldehyde resin products .

- Application : Used as a plasticizer .

- Method : The compound 4-tert-Butylphenol is used as a plasticizer .

- Results : This compound is used as a key ingredient in various plastic products .

- Application : Production of organic photovoltaic materials .

- Method : The compound tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate was obtained by Suzuki cross-coupling reaction of tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) .

- Results : The structure of newly synthesized compounds was established by means of elemental analysis, high resolution mass-spectrometry, 1 H, 13 C-NMR, IR and UV spectroscopy and mass-spectrometry .

Safety And Hazards

The safety data sheet for similar compounds like (4′-tert-Butyl[1,1′-biphenyl]-2-yl)acetic acid indicates that it is classified as Aquatic Chronic 4 . Precautionary statements include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Propiedades

IUPAC Name |

2-(4-tert-butylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-17(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)16(18)19/h4-11H,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIJUURMGVBXEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80545429 | |

| Record name | 4'-tert-Butyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid | |

CAS RN |

84392-26-7 | |

| Record name | 4′-(1,1-Dimethylethyl)[1,1′-biphenyl]-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84392-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-tert-Butyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

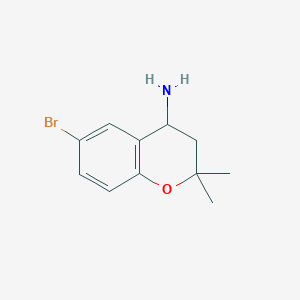

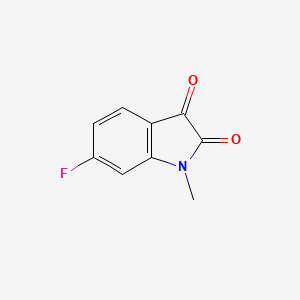

![3-amino-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B1283054.png)